4-Stilbene carboxaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-2-phenylethenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-12H/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXSBHRRZNBTRT-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32555-96-7, 40200-69-9 | |
| Record name | 4-Stilbene carboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032555967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-4-Stilbenecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Formyl-trans-stilbene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways
Strategic Olefination Approaches for 4-Stilbene Carboxaldehyde Scaffold Construction
The formation of the characteristic stilbene (B7821643) double bond is a critical step in the synthesis of this compound. Several olefination strategies have proven effective for this transformation.
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for alkene synthesis from carbonyl compounds and are widely applied to the preparation of stilbene derivatives. nih.gov
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide, a reagent generated by deprotonating a phosphonium salt. tamu.edu For the synthesis of this compound, this could involve the reaction of benzaldehyde (B42025) with a Wittig reagent derived from 4-(chloromethyl)benzaldehyde (B3024689) or, more practically, reacting a protected 4-formylbenzylphosphonium ylide with benzaldehyde. The reaction proceeds through a four-membered oxaphosphetane intermediate to yield the alkene and triphenylphosphine (B44618) oxide. tamu.edu While versatile, the Wittig reaction can sometimes yield a mixture of (E)- and (Z)-isomers. sethanandramjaipuriacollege.in
The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, employs phosphonate-stabilized carbanions. wikipedia.org These carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts. wiley-vch.de A significant advantage of the HWE reaction is its high stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgjuliethahn.com This is particularly advantageous for synthesizing trans-stilbene (B89595) derivatives. The water-soluble dialkylphosphate byproduct is also more easily removed during workup compared to the triphenylphosphine oxide from the Wittig reaction. wiley-vch.de The synthesis of this compound via the HWE reaction would typically involve reacting a diethyl benzylphosphonate with 4-formylbenzaldehyde in the presence of a base.
| Reaction | Reactants | Key Features | Predominant Isomer |
| Wittig Reaction | Aldehyde/Ketone + Phosphonium Ylide | Versatile, forms C=C bond. tamu.edu | Mixture of (E) and (Z) often produced. |
| Horner-Wadsworth-Emmons | Aldehyde/Ketone + Phosphonate (B1237965) Carbanion | High (E)-selectivity, easier byproduct removal. wikipedia.orgwiley-vch.de | (E)-alkene. wikipedia.org |
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for the construction of the stilbene framework, offering high efficiency and functional group tolerance. uliege.be
The Heck reaction (or Mizoroki-Heck reaction) facilitates the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex. uliege.bebeilstein-journals.org For the synthesis of this compound, this could be achieved by coupling 4-bromobenzaldehyde (B125591) with styrene (B11656) or, alternatively, by coupling an aryl halide like iodobenzene (B50100) with 4-vinylbenzaldehyde. The reaction typically employs a palladium(II) catalyst such as palladium(II) acetate, often in the presence of a phosphine (B1218219) ligand and a base. uliege.be This method is known for its stereoselectivity, generally producing the trans-isomer. uliege.be
The Sonogashira reaction is another palladium-catalyzed process that couples terminal alkynes with aryl or vinyl halides. organic-chemistry.org This reaction typically requires a copper(I) co-catalyst. organic-chemistry.org A synthetic route to a stilbene derivative using this method involves the initial formation of a disubstituted alkyne, which is subsequently reduced to an alkene. nih.gov For instance, coupling phenylacetylene (B144264) with 4-iodobenzaldehyde (B108471) would yield 4-(phenylethynyl)benzaldehyde. Subsequent partial hydrogenation of the alkyne, for example using Lindlar's catalyst for syn-addition to form the (Z)-alkene or a dissolving metal reduction for the (E)-alkene, would furnish the stilbene scaffold.
| Reaction | Coupling Partners | Catalyst System | Key Intermediate/Product |
| Heck Reaction | Aryl Halide + Alkene (e.g., 4-bromobenzaldehyde + styrene) | Pd(OAc)₂, phosphine ligand, base. uliege.be | (E)-4-Stilbene carboxaldehyde directly. |
| Sonogashira Reaction | Aryl Halide + Terminal Alkyne (e.g., 4-iodobenzaldehyde + phenylacetylene) | Pd catalyst, Cu(I) co-catalyst, amine base. organic-chemistry.org | 4-(Phenylethynyl)benzaldehyde, followed by reduction to the stilbene. nih.gov |
Emerging synthetic strategies involve the generation of carbene intermediates from aldehydes. These highly reactive species can then undergo dimerization to form alkenes. nih.gov Research has shown that various metal salts, such as cobalt(II) chloride, can facilitate the deoxygenation of an aldehyde to form a carbene. This carbene can then dimerize to yield a stilbene. For example, benzaldehyde can be used to generate a carbene that subsequently dimerizes to stilbene, with certain catalysts providing high stereocontrol. nih.govnsf.gov The synthesis of an unsymmetrical derivative like this compound via this route would necessitate a more complex cross-dimerization strategy between two different aldehyde-derived carbenes. Another related method is the homocoupling of aryl aldehyde tosylhydrazones. researchgate.net
Advanced Derivatization and Functionalization Strategies
Once the this compound scaffold is constructed, its chemical properties can be further tailored through selective modification of its constituent parts: the aldehyde moiety and the stilbene backbone.
The aldehyde functional group is a versatile handle for a wide array of chemical transformations due to its reactivity. nih.gov
Nucleophilic Addition and Condensation: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. This allows for reactions such as aldol (B89426) condensations with enolates to form β-hydroxy aldehydes, or Knoevenagel condensations with active methylene (B1212753) compounds. It readily reacts with primary amines to form imines (Schiff bases), which are useful intermediates in their own right.
Reduction and Oxidation: The aldehyde can be selectively reduced to a primary alcohol (4-hydroxymethylstilbene) using mild reducing agents like sodium borohydride, often with high chemoselectivity in the presence of the alkene double bond. orientjchem.org Conversely, it can be oxidized to the corresponding carboxylic acid (4-stilbenecarboxylic acid) using various oxidizing agents.
Derivatization for Analysis: Specific reagents can be employed to create derivatives for analytical purposes, such as in liquid chromatography-mass spectrometry (LC-MS). nih.gov This involves reacting the aldehyde with a labeling agent to improve detection and chromatographic properties. scribd.com
| Reaction Type | Reagent(s) | Product Functional Group |
| Imine Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) |
| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |
| Oxidation | e.g., Potassium Permanganate (B83412) (KMnO₄) | Carboxylic Acid |
| Aldol Condensation | Ketone/Enolate, Base | β-Hydroxy Aldehyde |
The stilbene backbone, comprising two phenyl rings and a C=C double bond, offers multiple sites for functionalization.
Reactions at the Alkene Bridge: The central double bond is susceptible to various reactions. Oxidative cleavage, using strong oxidizing agents like potassium permanganate or ozone, can break the double bond to yield two benzaldehyde derivatives. A one-pot oxone-mediated/iodine-catalyzed reaction can induce an oxidative rearrangement of the stilbene to form a 2,2-diaryl-2-hydroxyacetaldehyde. acs.org Additionally, photochemical oxidative cyclization of the stilbene core is a classic method to synthesize substituted phenanthrenes. beilstein-journals.org
Electrophilic Aromatic Substitution: The two phenyl rings can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The regioselectivity of these reactions is governed by the directing effects of the substituents on each ring. The phenyl ring bearing the aldehyde group is deactivated towards electrophilic attack, with substitution directed primarily to the meta position. The unsubstituted phenyl ring is activated by the styryl group, directing incoming electrophiles to the ortho and para positions. This differential reactivity allows for regioselective functionalization of the stilbene backbone.
Stereochemical Control in this compound Synthesis
The synthesis of this compound and its analogues necessitates precise control over the geometry of the central carbon-carbon double bond, leading to either the (E) (trans) or (Z) (cis) isomer. The spatial arrangement of the substituents around this double bond significantly influences the compound's physical, chemical, and biological properties. Consequently, developing stereoselective synthetic methodologies is a primary focus in the chemical literature.
E/Z Isomerization Control and Isolation
The control of (E/Z) isomerization is a critical aspect of stilbene synthesis. Many classical synthetic methods yield a mixture of isomers, which can be challenging to separate. google.com The choice of reaction pathway and conditions is paramount in determining the stereochemical outcome.
Common synthetic routes like the Wittig reaction often result in poor stereocontrol, producing mixtures of (E)- and (Z)-stilbenes. nih.govfu-berlin.de The ratio of these isomers can sometimes be influenced by the choice of phosphonium salt, base, and solvent. However, achieving high selectivity with the standard Wittig reaction is often difficult. nih.gov In contrast, the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate esters, generally offers high (E)-selectivity, in some cases yielding (E/Z) ratios as high as 99:1. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are powerful tools for the stereoselective synthesis of stilbenes. wiley-vch.deuliege.be The Heck reaction, for instance, can be highly stereoselective for producing (E)-stilbenes. researchgate.net Specific Suzuki coupling methodologies have been developed to produce the (Z)-isomer selectively, which is particularly valuable as the (Z)-isomer of many biologically active stilbenoids, like Combretastatin (B1194345) A-4, is the more potent form. ucl.ac.uk This has been achieved by coupling a (Z)-vinyl halide with a suitable boronic acid, avoiding the formation of the undesired (E)-isomer. ucl.ac.uk
Photoisomerization offers another avenue for controlling the isomeric ratio. Stilbenes can undergo reversible (E/Z) isomerization upon irradiation with light of specific wavelengths. researchgate.net For instance, irradiating a sample with one wavelength can favor the formation of the (Z)-isomer, while irradiation with a different wavelength can drive the equilibrium back towards the (E)-isomer. rsc.orgdiva-portal.org This property is fundamental to the development of molecular switches based on the stilbene scaffold. rsc.org
The separation of (E) and (Z) isomers, when formed as a mixture, can be accomplished through several techniques. Due to differences in their physical properties, such as polarity and crystal packing, chromatographic methods are often employed. researchgate.net In some cases, the (E)-isomer is less soluble than the (Z)-isomer, allowing for its isolation and purification through crystallization and filtration from a suitable solvent system. fu-berlin.de
| Synthetic Method | Typical Stereoselectivity | Key Features & Conditions | Research Finding |
| Wittig Reaction | Mixture of (E) and (Z) isomers | Formation of stilbene from a phosphonium ylide and an aldehyde. Stereoselectivity is often low. google.comnih.gov | The reaction of a benzyltriphenylphosphonium (B107652) salt with an aldehyde often yields an isomeric mixture that can be difficult to separate. google.comfu-berlin.de |
| Horner-Wadsworth-Emmons (HWE) Reaction | Predominantly (E)-isomer | Utilizes a phosphonate carbanion, which is more reactive than the corresponding phosphonium ylide. nih.gov | Can generate (E)-stilbenes with high selectivity, achieving E/Z ratios of 99:1 under optimized conditions. nih.gov |
| Heck Reaction | Predominantly (E)-isomer | Palladium-catalyzed coupling of a vinyl or aryl halide with an alkene. researchgate.net | A versatile method for the stereoselective synthesis of (E)-stilbenes in good to excellent yields. wiley-vch.deresearchgate.net |
| Suzuki Coupling | Can be selective for (E) or (Z) | Palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. ucl.ac.uk | Specific protocols allow for the synthesis of solely the (Z)-isomer, which is crucial for certain biologically active analogues. ucl.ac.uk |
| Photoisomerization | Reversible (E/Z) conversion | Use of specific wavelengths of light to interconvert between isomers. researchgate.netrsc.org | Irradiation at 405 nm can drive E → Z isomerization, while irradiation at 455 nm can promote the Z → E back-reaction. rsc.org |
Chiral Induction in Analogue Synthesis
While this compound itself is not chiral, the synthesis of its analogues can involve the introduction of one or more stereocenters, a process known as chiral induction or asymmetric synthesis. This is achieved by using chiral catalysts, chiral auxiliaries, or chiral reagents that influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over the other.
A common strategy involves the use of a chiral auxiliary, which is a chiral molecule temporarily incorporated into the substrate. The auxiliary directs the stereochemical course of a subsequent reaction and is then removed. For example, p-menthane-3-carboxaldehyde has been employed as a chiral auxiliary for the synthesis of carbonyl compounds that possess a chiral quaternary carbon atom with high enantiomeric purity. nih.gov This approach could be adapted to the synthesis of chiral analogues of this compound.
Catalytic asymmetric reactions are another powerful method for chiral induction. In this approach, a small amount of a chiral catalyst, often a transition metal complex with a chiral ligand, is used to generate a large amount of an enantiomerically enriched product. acs.org For instance, chiral catalysts have been evaluated in the asymmetric dihydroxylation of (E)-stilbene, demonstrating the potential for inducing chirality in stilbene derivatives. sfu.ca Similarly, chiral zinc catalysts are widely used in asymmetric synthesis for reactions like aldol and Mannich-type reactions, which could be applied to a stilbene aldehyde substrate. researchgate.net The asymmetric hydrogenation of imines derived from aldehydes is a well-established method for producing chiral amines, representing a viable pathway to chiral stilbene analogues. acs.org
The effectiveness of chiral induction is typically measured by the diastereomeric ratio (dr) or the enantiomeric excess (ee) of the product. High levels of stereochemical induction are often achievable, as demonstrated in various asymmetric transformations. For example, a Diels-Alder reaction using an acrylate (B77674) derivative attached to a chiral acetal (B89532) auxiliary proceeded with a high degree of stereochemical induction, yielding a 91:9 diastereomeric ratio. sfu.ca
| Method of Chiral Induction | Example Application | Chiral Inductor | Stereochemical Outcome |
| Chiral Auxiliary | Asymmetric Diels-Alder Reaction | Chiral acetal derived from a diol | A high degree of stereochemical induction was observed (91:9 diastereomeric ratio). sfu.ca |
| Chiral Auxiliary | Synthesis of α-Chiral Quaternary Carbons | (+)- or (-)-p-Menthane-3-carboxaldehyde | Allows for the synthesis of carbonyl compounds with high enantiomeric purity. nih.gov |
| Chiral Catalyst | Asymmetric Dihydroxylation | Chiral pyridine (B92270) derivative with osmium tetroxide | Modest asymmetric induction was observed in the dihydroxylation of (E)-stilbene (54:46 enantiomeric ratio). sfu.ca |
| Chiral Catalyst | Asymmetric Hydrogenation of Imines | Iridium complex with a chiral phosphine-phosphoramidite ligand | High asymmetric induction (up to 96% ee) for the synthesis of optically active α-aryl glycines. acs.org |
Advanced Spectroscopic Characterization and Mechanistic Elucidation
Spectroscopic Techniques for Structural and Conformational Analysis
Structural elucidation and conformational analysis are achieved through a combination of high-resolution NMR, vibrational spectroscopy, and mass spectrometry. Each technique offers unique information, and together they provide a comprehensive structural confirmation of the molecule.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 4-Stilbene carboxaldehyde by providing information on the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals that confirm the presence of the aldehyde, the vinylic bridge, and the two distinct phenyl rings. The aldehyde proton typically appears as a singlet in the downfield region, a signature of its deshielded nature. The protons on the ethylenic bridge of the trans isomer exhibit a large coupling constant, characteristic of their trans relationship.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data. A key signal is the resonance of the carbonyl carbon from the aldehyde group, which appears significantly downfield around 190 ppm. The remaining signals correspond to the carbons of the stilbene (B7821643) backbone and the phenyl rings.
Detailed assignments are confirmed using two-dimensional NMR techniques. The following table summarizes typical chemical shifts observed for trans-4-Stilbene carboxaldehyde.
| Atom Type | Technique | Typical Chemical Shift (δ) in ppm |
| Aldehyde Proton | ¹H NMR | ~9.9 - 10.0 (singlet) |
| Vinylic Protons | ¹H NMR | ~7.0 - 7.3 (doublets, J ≈ 16 Hz) |
| Aromatic Protons | ¹H NMR | ~7.2 - 7.9 (multiplets) |
| Carbonyl Carbon | ¹³C NMR | ~190 - 192 |
| Vinylic Carbons | ¹³C NMR | ~125 - 135 |
| Aromatic Carbons | ¹³C NMR | ~126 - 142 |
| Create your own interactive version of this table |
For this compound, the most informative vibrational bands include the C=O stretch of the aldehyde group and the C=C stretch of the central ethylenic bridge. Raman spectroscopy is particularly sensitive to the C=C stretching vibration of the stilbene core due to the high polarizability of the conjugated π-system. Studies on stilbene and related chromophores have identified a strong Raman band around 1635 cm⁻¹.
| Vibrational Mode | Technique | Typical Frequency (cm⁻¹) | Notes |
| C=O Stretch (Aldehyde) | IR, Raman | ~1690 - 1710 | Strong intensity in IR. |
| C=C Stretch (Vinylic) | Raman, IR | ~1630 - 1640 | Very strong intensity in Raman. |
| Aromatic C=C Stretch | IR, Raman | ~1590 - 1610 | Characteristic of the phenyl rings. |
| C-H Bending (trans-vinylic) | IR | ~960 - 970 | Strong band confirming trans geometry. |
| Create your own interactive version of this table |
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to confirm its structure through analysis of its fragmentation patterns. The molecular weight of C₁₅H₁₂O is approximately 208.26 g/mol . In electron ionization (EI-MS), the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight.
The fragmentation of this compound follows predictable pathways for aldehydes and aromatic compounds. Common fragmentation events include the loss of a hydrogen atom to give a stable acylium ion (M-1) and the loss of the entire formyl group (CHO) to produce a stilbene cation (M-29). cdnsciencepub.com These characteristic fragments provide unambiguous confirmation of the aldehyde functionality attached to the stilbene framework.
| Ion | m/z Value | Identity |
| [M]⁺˙ | 208 | Molecular Ion |
| [M-1]⁺ | 207 | Loss of Aldehydic Hydrogen |
| [M-29]⁺ | 179 | Loss of Formyl Radical (CHO) |
| [M-29-1]⁺ | 178 | Loss of CO and H |
| Create your own interactive version of this table |
Photophysical Investigations of this compound
The photophysical properties of this compound are of significant interest due to the compound's conjugated π-system, which gives rise to distinct luminescence and photoisomerization behaviors. These properties are foundational to its use in applications such as organic light-emitting diodes (OLEDs) and photoswitchable materials. ontosight.ai
Like many stilbene derivatives, this compound is a fluorescent compound. ontosight.ai Upon absorption of ultraviolet (UV) light, the molecule is promoted to an excited electronic state. It can then relax to the ground state by emitting a photon, a process known as fluorescence. The presence of the electron-withdrawing aldehyde group in conjugation with the stilbene π-system influences the electronic structure and thus the luminescence properties.
Studies on related donor-acceptor stilbene systems have shown that the fluorescence can be sensitive to the solvent polarity (solvatochromism), which indicates a significant change in the molecule's dipole moment upon excitation to a charge-transfer state. uu.nl This property is crucial for the design of molecular sensors and probes. The compound's luminescent properties make it a candidate for use as an emissive material in OLEDs. ontosight.ai
A hallmark of stilbene and its derivatives is the ability to undergo reversible trans-cis isomerization upon exposure to light. msu.edu For this compound, irradiation with UV light induces the conversion from the more stable trans isomer to the cis isomer. researchgate.net This process is accompanied by significant changes in the UV-Vis absorption spectrum, as the steric hindrance in the cis isomer disrupts the planarity and conjugation of the molecule. msu.eduresearchgate.net
The isomerization process is a key photochemical reaction. nih.gov From a synthetic perspective, the ability to switch between isomers using light is the basis for creating photoswitches. Research on formylated stiff-stilbenes has demonstrated that the isomerization can be controlled using different wavelengths of visible light, with one wavelength promoting the E → Z (trans-to-cis) isomerization and another promoting the reverse Z → E process. nih.gov This dynamic behavior can be monitored by spectroscopic methods, such as UV-Vis and NMR spectroscopy, which can track the population changes of the two isomers in the photostationary state. researchgate.netnih.govacs.org
Mechanistic Studies of this compound Reactivity
The reactivity of this compound, particularly in photochemical reactions, involves short-lived, transient intermediates that are critical to the final product distribution. The most significant of these is the dihydrophenanthrene derivative formed during photocyclization.
In what is known as the Mallory reaction, the initial step following photochemical excitation of the cis-isomer of a stilbene derivative is an intramolecular 6π-electrocyclization. wikipedia.orgrsc.org This reversible step, governed by Woodward-Hoffmann rules, produces a trans-4a,4b-dihydrophenanthrene intermediate. rsc.orgrsc.org For this compound, this intermediate would be a formyl-substituted dihydrophenanthrene. These dihydrophenanthrene intermediates are typically highly unstable, having a short lifetime. rsc.orgrsc.org In the absence of a trapping agent or an oxidant, they tend to revert to the cis-stilbene (B147466) isomer. wikipedia.orgnih.gov However, their presence is the crucial link to forming polycyclic aromatic compounds. Recent studies on other stilbene derivatives have shown that specific functionalization, such as with amino-borane groups, can greatly enhance the stability of these dihydrophenanthrene intermediates, allowing for their isolation and full characterization. rsc.orgrsc.org
In other reaction pathways, such as acid-promoted reactions with nitrite (B80452) ions, different intermediates have been proposed for structurally related stilbenes like resveratrol (B1683913). These mechanisms are thought to proceed through the initial generation of a phenoxyl radical. nih.govacs.org This radical can then couple with other reactive species. For example, an unstable tetrahydroxy-α-nitro-α,β-dihydrostilbene intermediate was suggested based on LC/MS analysis of the reaction between resveratrol and nitrite. nih.govacs.org While not directly studied for this compound, these findings suggest that radical intermediates and addition products are plausible transient species under specific oxidative conditions.
The photochemical cyclization of this compound is a classic example of a Mallory-type reaction, providing a synthetic route to substituted phenanthrenes. nih.govcdnsciencepub.com The mechanism involves several distinct steps initiated by the absorption of UV light.
Trans-Cis Isomerization : The reaction typically starts with the more stable trans-isomer of this compound. Upon UV irradiation, it undergoes efficient isomerization to the cis-isomer. Although this process is reversible, only the cis-isomer has the necessary stereochemistry for the subsequent cyclization step. wikipedia.orgnih.gov
Electrocyclic Ring Closure : The excited cis-isomer undergoes a 6π-electron electrocyclization to form the transient trans-4a,4b-dihydrophenanthrene intermediate, as discussed in the previous section. wikipedia.orgrsc.org
Oxidative Aromatization : The dihydrophenanthrene intermediate is unstable and must be "trapped" to yield the final product. nih.gov In the presence of an oxidizing agent, such as iodine or oxygen, the intermediate undergoes dehydrogenation (oxidation) to form a stable, aromatic phenanthrene (B1679779) ring system. wikipedia.orgnih.gov This step is irreversible and drives the reaction towards the final product.
A specific investigation into the photocyclization-oxidation of this compound confirmed this pathway. cdnsciencepub.com Irradiation of a benzene (B151609) solution of trans-4-stilbene carboxaldehyde in the presence of iodine as an oxidant yielded 3-phenanthrenecarboxaldehyde. cdnsciencepub.com This outcome demonstrates the regioselectivity of the cyclization.
| Starting Material | Reaction Conditions | Product | Yield (%) | Reference |
| This compound | UV irradiation, Benzene, Iodine | 3-Phenanthrenecarboxaldehyde | 40 | cdnsciencepub.com |
| 3-Stilbene carboxaldehyde | UV irradiation, Benzene, Iodine | 2-Phenanthrenecarboxaldehyde and 4-Phenanthrenecarboxaldehyde | 25 (total) | cdnsciencepub.com |
This reaction highlights how the position of the formyl substituent on the initial stilbene ring dictates its position on the final phenanthrene product. The successful cyclization of formyl-substituted stilbenes is notable because other electron-withdrawing groups, such as acetyl or nitro groups, have been reported to inhibit the reaction. cdnsciencepub.com
Computational Chemistry and Theoretical Modeling
Electronic Structure Calculations via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For stilbene (B7821643) derivatives, DFT calculations are employed to understand their activity-related quantum chemical properties. nih.gov Studies have utilized functionals like B3LYP with basis sets such as 6-311++G** to perform these calculations. nih.gov Such analyses can elucidate the electronic properties that contribute to the biological activities of these compounds. nih.gov For instance, DFT has been used to calculate the electronic structure of various para-substituted symmetric stilbenes to predict relative back electron transfer (BET) rates following charge transfer, which is crucial for understanding their photoreactivity. chemrxiv.org
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For stilbene derivatives, MD simulations, particularly enhanced sampling techniques like metadynamics, are used to explore their conformational landscapes and binding mechanisms with biological targets such as G-quadruplex DNA. nih.govrsc.org These simulations can predict how ligands like stiff-stilbene derivatives bind to and potentially alter the topology of their targets. nih.govrsc.org The results from these simulations often show good agreement with experimental data from techniques like NMR and CD spectroscopy, validating their predictive power. nih.govrsc.org Furthermore, MD simulations have been used to study the ultrafast molecular dynamics of complexed trans-stilbene (B89595), revealing how solvation and structural modifications affect processes like intramolecular vibrational energy redistribution (IVR) and photoisomerization. caltech.edu
Theoretical Studies of Reaction Mechanisms and Energy Landscapes
Theoretical studies are crucial for elucidating the mechanisms and energy landscapes of chemical reactions involving stilbene derivatives. For example, the Horner-Wadsworth-Emmons (HWE) reaction, a common method for synthesizing stilbenes, has been studied theoretically to understand its mechanism in phase-transfer catalysis systems. researchgate.net These studies propose mechanisms involving adsorption, deprotonation, ion-exchange, and bond-forming steps, and can identify the rate-determining steps of the reaction. researchgate.net
Furthermore, the concept of a "multi-state energy landscape" has been developed to analyze the photoreaction dynamics of stilbene. researchgate.net This approach combines electronic structure calculations with nonadiabatic surface-hopping dynamics simulations to explore the excited- and ground-state potential energy surfaces, providing insights into processes like photoisomerization and photocyclization. researchgate.net Quantum mechanical/molecular mechanical (QM/MM) calculations have also been employed to investigate the enzymatic cleavage of the central double bond in stilbenes by oxygenases, helping to elucidate the reaction mechanism and identify key intermediates. nih.gov
Prediction of Spectroscopic Features and Optical Responses
Computational methods are also used to predict the spectroscopic features and optical responses of 4-Stilbene carboxaldehyde and its derivatives. Theoretical calculations can help rationalize the interactions between stilbene derivatives and other molecules, which can affect their spectroscopic properties. For example, the interaction of stilbene derivatives with cucurbit nih.govuril has been studied using transient absorption (TA) spectroscopy and DFT calculations to understand their photoreactivity. chemrxiv.org Additionally, Raman spectroscopy has been used to identify chromophores in lignin-lignocellulosics, with stilbene carboxaldehyde showing a high detection sensitivity due to its conjugated structure. usda.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the chemical structure of a compound with its biological activity or physical properties. For stilbene derivatives, QSAR studies have been conducted to understand the relationship between their chemical descriptors and their estrogenic activities. nih.gov These studies use methods like multiple linear regression (MLR) and support vector regression (SVR) to build predictive models. nih.gov Such models can identify the key physicochemical descriptors that contribute to the biological activity of these compounds, providing valuable insights for the design of new agents with improved activities. nih.gov Similarly, QSPR models have been developed to predict physical properties like the standard enthalpy of formation for various organic compounds, including stilbene derivatives. semanticscholar.org
In Silico Approaches for Ligand-Target Interactions
In silico approaches, such as molecular docking, are widely used to study the interactions between ligands and their biological targets. For stilbene derivatives, molecular docking has been employed to investigate their binding to various receptors, including tubulin and the estrogen receptor. nih.govnih.govlongwood.edu These studies help to understand the binding modes of these compounds and to identify the key interactions that are responsible for their biological activity. nih.govnih.gov For example, docking studies have shown that stilbene analogues can bind to the colchicine (B1669291) binding site of tubulin, and have helped to develop pharmacophore models for these inhibitors. nih.gov Molecular docking has also been used to predict the binding affinity of stilbene derivatives to the estrogen receptor, providing insights into their potential as anti-cancer agents. longwood.edusigmaaldrich.com
Applications in Advanced Materials Science
Organic Optoelectronic Devices: Light-Emitting Applications
Stilbene (B7821643) derivatives are a significant class of materials for organic light-emitting diodes (OLEDs) due to their remarkable optical and photophysical properties. researchgate.net They are utilized to create devices with high efficiency and color purity, particularly in the blue and green spectrums. The rigid structure of the stilbene core contributes to good thermal stability and high fluorescence quantum yields. mdpi.commdpi.com
Researchers have successfully developed various stilbene-based materials for OLEDs:
An anthracene-based bis-stilbene derivative has been synthesized and used to create a simple three-layer OLED device that emits green light with a brightness of 2300 cd/m². mdpi.com
For blue light emission, (E)-4,4'-bis(diphenylamino)stilbene (SB-1) has been used as a dopant in a stable blue host material, 2-methyl-9,10-di(2-naphthyl)anthracene (MADN). This device achieved an electroluminescence efficiency of 2.8 cd/A with deep blue CIE coordinates of (0.15, 0.16). nycu.edu.tw
Another approach involves using 4,4'-Bis[carbazolyl-(9)]-stilbene (BCS) as a host material, which has been used to fabricate highly efficient blue-emitting OLEDs. researchgate.net
Furthermore, stilbene-based chromophores have been designed to produce white light emission (WLE) by controlling the protonation state of the molecule, achieving remarkable quantum yields between 31% and 54%. nih.gov
Table 1: Performance of Stilbene Derivatives in OLED Applications
| Stilbene Derivative | Role in Device | Emission Color | Key Performance Metric |
|---|---|---|---|
| Anthracene-Based Bis-Stilbene (BABCz) mdpi.com | Emitter | Green | Brightness: 2300 cd/m² |
| (E)-4,4'-bis(diphenylamino)stilbene (SB-1) nycu.edu.tw | Dopant | Deep Blue | Efficiency: 2.8 cd/A |
| 4,4'-Bis[carbazolyl-(9)]-stilbene (BCS) researchgate.net | Host | Blue | High efficiency (specific value not stated) |
| pH-Responsive Stilbene Chromophore nih.gov | Emitter | White | Quantum Yield: 31-54% |
Photoresponsive and Photochromic Smart Materials
The defining characteristic of stilbene and its derivatives is their ability to undergo reversible trans-cis isomerization when exposed to light, typically UV irradiation. researchgate.netresearchgate.net This photoisomerization process forms the basis of their application in photoresponsive and photochromic smart materials, which can change their properties in response to a light stimulus. sci-hub.se
The trans isomer of stilbene is generally more thermodynamically stable, but upon irradiation, it can convert to the cis isomer. researchgate.net This process is photochemically reversible, though the cis form can sometimes undergo an irreversible cyclization to form a dihydrophenanthrene derivative, especially in the presence of an oxidizing agent. researchgate.netresearchgate.net This reversible switching between two distinct geometric states allows for the modulation of material properties at the molecular level. researchgate.net
A significant advancement in this area is the development of "stiff-stilbenes," which are derivatives that feature a fused five-membered ring. nih.gov These molecules are a type of P-type photoswitch, meaning they are photochemically reversible but thermally stable, making them robust for applications. nih.gov Critically, the introduction of a formyl group (-CHO), as in 4-Stilbene carboxaldehyde, onto these stiff-stilbene structures can shift the required wavelength for isomerization from the UV to the visible light spectrum. nih.govrsc.org This allows the photoswitching to be fully manipulated using different wavelengths of visible light (e.g., 405 nm for E → Z and 455 nm for Z → E), a crucial feature for creating safer and more versatile smart materials and dynamic systems. nih.gov
Optical Data Storage and Holographic Systems
The photoisomerization properties of stilbene derivatives are directly applicable to the development of materials for optical data storage and holography. researchgate.netresearchgate.net The change in the molecular structure between the trans and cis isomers leads to a significant change in the material's absorption spectrum, which can be harnessed to record information. researchgate.net
Research has demonstrated that polymethylmethacrylate (PMMA) films containing this compound can be used as a medium for holographic recording. researchgate.netresearchgate.net In these systems, a UV laser (e.g., at 257 nm) is used to induce the trans-cis isomerization of the stilbene molecules within the polymer matrix. researchgate.net This photochemical reaction creates a pattern of altered refractive index and absorption, effectively recording a holographic grating.
Key findings from these studies include:
The recorded holographic gratings are reported to be stable for months. researchgate.netresearchgate.net
A diffraction efficiency of up to 4% has been achieved in these materials. researchgate.net
The use of UV light for recording offers the potential for higher data storage capacity compared to systems that use visible light. researchgate.net
Because the material is transparent in the visible spectrum, nondestructive reading of the stored data is possible. researchgate.net
This application highlights a direct use of this compound, where it acts as the photoactive chromophore embedded within a stable polymer matrix to create a functional optical device.
Fluorescent Probes and Chemical Sensors
The inherent fluorescence of the stilbene scaffold makes it an excellent platform for designing fluorescent probes and chemical sensors. researchgate.netnih.gov These sensors operate by changing their fluorescence properties—such as intensity ("turn-on" or "turn-off") or emission wavelength—upon binding to a specific target analyte. nih.govcapes.gov.br The aldehyde group of this compound can serve as a convenient chemical handle to attach specific recognition units, tailoring the probe for a particular target.
Examples of stilbene-based sensors include:
Cyanide Detection: A stilbene-based probe has been designed for the selective detection of cyanide ions (CN¯). The probe exhibits a "turn-off" fluorescence response in the presence of cyanide, which nucleophilically attacks the molecule and disrupts its internal charge transfer (ICT) process. The detection limit for this sensor was found to be 1.14 μM. nih.gov
Lipid Membrane Probing: A derivative, trans-4-dimethylamino-4′-(1-oxobutyl)stilbene, has been used as a fluorescent probe to measure properties of bilayer lipid membranes. Its fluorescence emission shifts from blue to red depending on the polarity of its environment, and its quantum yield is sensitive to the micro-viscosity of the matrix. capes.gov.br
Amyloid Plaque Imaging: Fluorescent probes for detecting amyloid plaques, which are associated with Alzheimer's disease, have been synthesized by coupling a stilbene pharmacophore to a BODIPY fluorophore. These probes show strong fluorescence emission in the near-infrared range (665–680 nm). nih.gov
Table 2: Applications of Stilbene-Based Fluorescent Sensors
| Stilbene-Based Probe | Target Analyte | Sensing Mechanism | Reference |
|---|---|---|---|
| (Z)-3-(4-(methylthio) phenyl)-2-(4-nitrophenyl) acrylonitrile | Cyanide Ion (CN¯) | Fluorescence "turn-off" | nih.gov |
| trans-4-dimethylamino-4′-(1-oxobutyl)stilbene | Lipid Bilayer Polarity/Viscosity | Solvatochromic Shift | capes.gov.br |
| Stilbene-BODIPY conjugate | β-Amyloid Plaques | Fluorescence Emission | nih.gov |
Integration of this compound in Polymer and Composite Matrices
Incorporating this compound and its derivatives into polymer and composite matrices is a key strategy for creating advanced functional materials. researchgate.netmdpi.com This integration allows for the combination of the unique optical and photoresponsive properties of the stilbene unit with the processability and structural integrity of polymers.
A prime example is the use of this compound in polymethylmethacrylate (PMMA) for holographic data storage, where the polymer acts as a transparent and stable host matrix for the photoactive molecules. researchgate.netresearchgate.net Beyond simply hosting the molecule, the stilbene unit can be chemically integrated into the polymer backbone itself. The synthesis of stilbene-containing alternating copolymers results in semi-rigid polymers. researchgate.net The rigidity of the stilbene backbone leads to inefficient chain packing, which in turn creates materials with increased nanoporosity and higher surface areas compared to their flexible polymer counterparts. researchgate.net
Furthermore, stilbene derivatives can be used to modify polymer chains through controlled polymerization techniques. For instance, stilbenes have been used to cap "living" poly(methyl methacrylate) (PMMA) chains prepared by RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, allowing for the synthesis of polymers with specific, functional end-groups. mdpi.com The aldehyde group on this compound provides a reactive site that can be used for such grafting or for cross-linking polymer chains, enabling the creation of robust, functional polymer networks.
Biological Activity and Medicinal Chemistry
Antineoplastic and Antiproliferative Research
The stilbene (B7821643) backbone is a prominent feature in compounds studied for their anticancer properties. nih.gov Synthetic modifications of this scaffold are a key strategy in the development of new analogs with potentially enhanced anticancer activity and improved bioavailability. nih.govunich.it
Stilbene derivatives exert their anticancer effects through various molecular mechanisms, with tubulin interaction and cell cycle modulation being among the most significant.
Tubulin Binding: Tubulin, the protein subunit of microtubules, is a critical target for anticancer drugs because of its essential role in cell division, motility, and transport. nih.govnih.gov Certain stilbene derivatives, particularly those in the cis-conformation like combretastatin (B1194345) A-4, are potent inhibitors of tubulin polymerization. nih.gov These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell death. nih.gov This mechanism is not only effective against tumor cells but also inhibits angiogenesis by targeting the immature endothelial cells of tumor blood vessels. nih.gov The search for novel, potent tubulin-interactive agents includes the study of numerous synthetic stilbene analogs. nih.govnih.gov
Cell Cycle Modulation: A hallmark of cancer is uncontrolled cell proliferation, making the cell cycle a prime target for therapeutic intervention. Stilbene compounds have been shown to induce cell cycle arrest at various phases, thereby inhibiting the growth of cancer cells. nih.gov For instance, pterostilbene (B91288), a well-known stilbene derivative, can cause an accumulation of cells in the G0/G1 phase followed by an S-phase arrest in leukemia cells. nih.gov Other derivatives can trigger a G2/M phase arrest. researchgate.net This cell cycle disruption is often mediated by the modulation of key regulatory proteins. Studies on 4,4'-dihydroxy-trans-stilbene, an analog of 4-stilbene carboxaldehyde, revealed a reduction in the number of cells in the S-phase, which was accompanied by an increase in the levels of the p21 and p53 tumor suppressor proteins. nih.gov The induction of p21 is a known mechanism that can halt the cell cycle. researchgate.net This arrest is often a precursor to apoptosis (programmed cell death), a crucial mechanism for eliminating cancerous cells. nih.gov
Table 1: Effects of Stilbene Derivatives on Cell Cycle Progression
| Stilbene Derivative | Cancer Cell Line | Observed Effect | Key Protein Modulations | Citation(s) |
|---|---|---|---|---|
| Pterostilbene | MOLT4 Human Leukemia | G0/G1 and S-phase arrest, apoptosis | Caspase-3 activation | nih.gov |
| 4,4'-dihydroxy-trans-stilbene | Human Breast Cancer (MCF-7) | Reduction in S-phase cells | Increased p21 and p53 levels | nih.gov |
| Resveratrol (B1683913) Derivatives | General Cancer Cells | G2/M arrest, S-phase arrest | p53/p21 activation, cMyc inhibition | researchgate.net |
| Pterostilbene Derivative (4d) | Oral Cancer (HSC-3, OECM-1) | G2/M phase arrest | Increased p21, decreased cdc2, cyclin B1/A2 | researchgate.net |
The biological activity of stilbene derivatives is highly dependent on their chemical structure, including the type and position of substituents on the phenyl rings. rsc.org Structure-activity relationship (SAR) studies are crucial for optimizing these compounds to enhance their anticancer efficacy.
Research has shown that the presence, number, and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups significantly influence activity. unich.it For example, methoxylation of hydroxyl groups can prevent the metabolism of polyphenols and increase their bioactivity. unich.it SAR studies have revealed that stilbenes with 3,5-dimethoxy or 3,4,5-trimethoxy substitution patterns on one of the phenyl rings often exhibit strong pro-apoptotic activity. unich.it Furthermore, the introduction of electron-donating groups, such as hydroxyl or methoxy groups, at the ortho or para positions of the phenyl rings has been shown to have a positive effect on anticancer activity. mdpi.com
Identifying the specific molecular targets and pathways affected by this compound is key to understanding its therapeutic potential. For the broader class of stilbenes, a variety of targets have been identified.
A specific study noted that the relative binding affinity of trans-4-stilbenecarboxaldehyde was calculated in the context of drug development targeting the human estrogen receptor α (ERα) . sigmaaldrich.comsigmaaldrich.com This suggests that, like other stilbenes, it may act as a modulator of estrogen signaling pathways, which are critical in certain types of cancer, such as breast cancer.
In addition to ERα, stilbene derivatives are known to interact with a range of other cancer-relevant targets:
Tubulin: As discussed, this is a primary target for many stilbenes that act as anti-mitotic agents. nih.govnih.gov
Telomerase: Some stilbene compounds can inhibit tumor growth by inducing cellular senescence through the inhibition of telomerase activity. nih.gov
Signaling Pathways: Stilbenes modulate numerous signaling pathways crucial for cancer cell survival and proliferation. This includes the activation of the p53/p21 pathway to induce cell cycle arrest and apoptosis, and the inhibition of pro-survival pathways like NF-κB . unich.itresearchgate.netnih.gov
Antimicrobial and Antifungal Investigations
Stilbenes are naturally produced by plants as phytoalexins to defend against pathogens, and this inherent antimicrobial activity is a subject of significant research interest. nih.govnih.gov These compounds and their synthetic derivatives are being explored as potential new agents to combat bacterial and fungal infections, a critical need given the rise of drug-resistant microbes. nih.govresearchgate.net
Stilbenoids exhibit a broad spectrum of antimicrobial activity, inhibiting the growth of various pathogenic bacteria and fungi. researchgate.netmdpi.com The efficacy of these compounds is often dependent on their specific chemical structure, such as the pattern of hydroxylation and methylation. mdpi.comnih.gov For example, derivatives like pterostilbene, which has methoxy groups, often show stronger antifungal activity than resveratrol. nih.gov
Stilbenes have demonstrated activity against a range of microbes, including:
Gram-positive bacteria: Notably effective against species like Staphylococcus aureus (including MRSA), Bacillus subtilis, and Listeria monocytogenes. nih.govnih.gov
Fungi: Active against pathogenic fungi such as Aspergillus flavus and various species of Candida and Penicillium. nih.govnih.gov
Beyond direct growth inhibition, some stilbenoids can also interfere with bacterial virulence factors. For instance, resveratrol has been found to disrupt quorum sensing (QS) in bacteria like Yersinia enterolitica and E. coli. nih.gov Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including the production of virulence factors and biofilm formation. nih.gov By inhibiting these systems, stilbenes can reduce the pathogenicity of bacteria.
Table 2: Antimicrobial Activity of Selected Stilbenoid Compounds
| Stilbenoid Compound | Target Microorganism | Activity (MIC*) | Citation(s) |
|---|---|---|---|
| Longistylin A | Staphylococcus aureus (MRSA) | 1.56 µg/mL | nih.gov |
| Pterostilbene | Staphylococcus aureus | 25 µg/mL | nih.gov |
| Pterostilbene | Staphylococcus epidermidis | 1 µg/mL | nih.gov |
| Pinosylvin | Staphylococcus aureus | 25 µg/mL | nih.gov |
| Resveratrol | Porphyromonas gingivalis | 12.5–25 µM | nih.gov |
| 3'-hydroxy-pterostilbene | Mycotoxigenic Fungi | Moderate Activity | nih.gov |
\MIC = Minimum Inhibitory Concentration*
A primary mechanism by which stilbenoids exert their antimicrobial effect is the disruption of the microbial cell membrane. nih.gov This action compromises the integrity of the membrane, leading to increased permeability, leakage of essential intracellular contents, and ultimately, cell death. nih.govnih.gov
The ability of a stilbene derivative to interact with and permeate the cell membrane is closely linked to its physicochemical properties, particularly its hydrophobicity. nih.gov A positive correlation has been observed between the hydrophobicity of stilbenoids and their antifungal activity, suggesting that more hydrophobic compounds can more easily diffuse through the lipid bilayer of the cytoplasmic membrane. nih.gov This explains why pterostilbene is often more active than the less hydrophobic resveratrol. nih.gov
The cellular uptake and membrane-disrupting effects can be enhanced through chemical modification. For example:
Halogenation: The addition of fluorine substituents to the stilbene structure can enhance the antibacterial effect by increasing the compound's permeability into the membrane. nih.govmdpi.com
Cationic Groups: Introduction of positively charged groups, such as ammonium (B1175870) salts, can lead to stilbene derivatives that electrostatically bind to the negatively charged components of bacterial cell walls (like teichoic acids in Gram-positive bacteria). mdpi.comnih.gov This interaction can create stress on the cell surface, leading to enhanced permeability. nih.gov
The aldehyde group in this compound alters the molecule's polarity compared to hydroxylated or methoxylated analogs, which would in turn influence its interaction with the microbial cell membrane. Preliminary investigations into novel stilbene derivatives have shown that they can cause marked hyphal malformations in fungi and increase membrane permeability. semanticscholar.org
Anti-inflammatory and Antioxidant Efficacy
Stilbenes, a class of polyphenolic compounds, are widely recognized for their potent anti-inflammatory and antioxidant properties. acs.orgsciopen.com These activities are foundational to their potential health benefits against a range of conditions, including cardiovascular and neurodegenerative diseases. sciopen.com The core mechanism of their action involves the modulation of key inflammatory pathways and the scavenging of reactive oxygen species (ROS).
Stilbenoids are known to target and inhibit pro-inflammatory enzymes and signaling pathways. nih.gov This includes the inhibition of cyclooxygenases (COX-1 and COX-2), inducible nitric oxide synthase (iNOS), and leukotrienes. sciopen.comnih.gov Furthermore, they can modulate critical signaling cascades such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response. acs.org For instance, some stilbenes have been shown to suppress the allergic inflammatory response in mast cells by regulating MAPK phosphorylation. acs.orgnih.gov While direct studies on this compound are scarce, the presence of the stilbene backbone suggests it may share these fundamental anti-inflammatory characteristics.
The antioxidant activity of stilbenes is largely attributed to their ability to donate hydrogen atoms from their phenolic hydroxyl groups, thereby neutralizing free radicals. sigmaaldrich.com The efficacy of this action is influenced by the number and position of these hydroxyl groups. nih.gov Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay are commonly used to evaluate this potential. nih.gov For example, the stilbene derivative (E)-4,4'-diaminostilbene has demonstrated significant free radical scavenging capabilities. nih.gov Conversely, stilbene derivatives with electron-withdrawing functional groups, like a carboxaldehyde group, may have different antioxidant profiles. One study on (E)-4,4'-disubstituted stilbenes found that derivatives with electron-withdrawing groups could become toxic in the presence of hydrogen peroxide, whereas those with electron-donating groups rescued neurons from oxidative stress-induced toxicity. rsc.org This suggests the carboxaldehyde group on this compound could significantly influence its antioxidant, and potentially pro-oxidant, behavior under different physiological conditions.
Table 1: Anti-inflammatory Mechanisms of Various Stilbene Compounds
| Stilbene Compound | Target/Mechanism | Cell Line/Model |
|---|---|---|
| Piceatannol | Inhibition of iNOS expression, reduction of p38, JNK, IKKα/β, IκBα and p65 phosphorylation. nih.gov | bEnd.3 cells (endothelial cells) nih.gov |
| Ampelopsin | Inhibition of NF-κB signaling cascades, phosphoinositide 3-kinase and protein kinase B. acs.orgnih.gov | RAW264.7 cells acs.orgnih.gov |
| Gigantol | Inhibition of NO release, decreased levels of TNFα/IL-6. nih.gov | Bone marrow-derived macrophages (BMDMs) nih.gov |
Neuroprotective and Other Pharmacological Potential
The antioxidant and anti-inflammatory properties of stilbenes are key contributors to their neuroprotective effects. nih.govnih.gov Neurodegenerative diseases like Alzheimer's are often associated with oxidative stress and inflammation. Stilbenoids such as resveratrol have been shown to protect neurons from ROS and mitigate neurodegeneration by inhibiting microglial activation. nih.gov They may also interfere with the formation of amyloid-beta (Aβ) fibrils, a key pathological hallmark of Alzheimer's disease. nih.gov Synthetic stilbene derivatives are being investigated to enhance these neuroprotective mechanisms, often by modifying the structure to improve bioavailability and target engagement. nih.gov
Beyond neuroprotection, the stilbene scaffold is a versatile platform for a wide array of pharmacological activities. nih.gov These include anticancer, antimicrobial, and antidiabetic properties. mdpi.com For instance, some hydroxylated stilbenes have shown potent cytotoxic activity against various cancer cell lines. thepharmajournal.com The antimicrobial effects of stilbenes are attributed to their ability to damage microbial cell walls and membranes. nih.gov While resveratrol exhibits moderate antimicrobial activity, synthetic derivatives are being developed to enhance this property against a range of bacteria and fungi. thepharmajournal.commdpi.com The specific pharmacological profile of this compound remains largely unexplored, but its structural similarity to these active compounds makes it a candidate for future investigation in these areas.
Rational Drug Design and Development of this compound Analogues
The therapeutic potential of natural stilbenes is often hampered by poor pharmacokinetics, including low bioavailability. sciopen.com This has spurred significant efforts in medicinal chemistry to design and synthesize novel analogues with improved properties. hilarispublisher.com
Design of Hybrid Compounds for Multi-Targeted Therapies
A prominent strategy in modern drug design is the creation of hybrid molecules that combine the structural features of two or more pharmacologically active entities. nih.gov This approach aims to develop single molecules that can act on multiple biological targets, potentially leading to synergistic therapeutic effects and overcoming drug resistance. nih.gov The stilbene scaffold is a popular component in the design of such hybrids. For example, researchers have created hybrids of combretastatin A-4 (a natural cis-stilbene) with other anticancer agents, including molecules like pyrazole, imidazole, and quinoline, to enhance cytotoxic activity. nih.gov Other hybrids have been designed by combining stilbenes with natural compounds like curcumin (B1669340) or coumarin. nih.gov These hybrid molecules often target different aspects of disease pathology, such as combining a tubulin polymerization inhibitor with an agent that targets another cancer-related pathway. nih.gov
Strategies for Enhancing Bioavailability and Therapeutic Index
A major challenge for stilbene-based drugs is their poor water solubility and rapid metabolism, which leads to low oral bioavailability. nih.govresearchgate.net Several strategies are being employed to overcome these limitations:
Chemical Modification: Introducing or modifying functional groups on the stilbene core can enhance solubility and stability. rsc.org For example, conjugating stilbenes with polar moieties like mannose or galactose, or creating phosphate (B84403) and carbamate (B1207046) prodrugs, can improve their aqueous solubility. rsc.org Methoxylated stilbenes, such as pterostilbene, often show increased lipophilicity and membrane permeability, leading to better bioavailability compared to their hydroxylated counterparts like resveratrol. nih.gov
Advanced Delivery Systems: Encapsulating stilbenes in nanocarriers is a highly effective approach to improve their delivery. acs.org Liposomes, which are biocompatible and biodegradable vesicles, can protect the drug from degradation, increase its circulation time, and enhance its accumulation in target tissues. acs.org Other delivery systems include the use of cyclodextrins (like hydroxypropyl-β-cyclodextrin) to form inclusion complexes that significantly improve the solubility and dissolution rate of stilbenes. mdpi.com Nanoparticles and emulsions are also being explored to boost the systemic bioavailability of these hydrophobic compounds. sciopen.comnih.gov
Table 2: Strategies to Improve Bioavailability of Stilbenes
| Strategy | Method | Example Compound(s) | Outcome |
|---|---|---|---|
| Chemical Modification | Methoxylation | Pterostilbene | Enhanced lipophilicity and bioavailability compared to resveratrol. nih.gov |
| Chemical Modification | Glycosylation/Prodrugs | Mannose-conjugated stilbenes | Increased solubility. rsc.org |
| Delivery System | Liposomal Encapsulation | Macasiamenene F | Improved solubility and optimized for in vivo administration. acs.org |
| Delivery System | Cyclodextrin (B1172386) Inclusion | Cajanus cajan stilbenes in HP-β-CD | Significantly improved solubility and oral bioavailability. mdpi.com |
Molecular Interactions with Biological Macromolecules
The pharmacological effects of this compound and its analogues are ultimately determined by their interactions with biological macromolecules, primarily proteins. Understanding these binding events at a molecular level is crucial for drug development.
Protein-Ligand Binding Studies
Protein-ligand binding studies are essential to identify the molecular targets of a compound and to elucidate its mechanism of action. Techniques such as molecular docking and nuclear magnetic resonance (NMR) spectroscopy are used to predict and observe these interactions. plos.orgusm.my For stilbene derivatives, studies have explored their binding to various enzymes and receptors. For instance, molecular docking studies have been used to investigate the binding modes of stilbene urea (B33335) derivatives to α-glucosidase, an enzyme relevant to type II diabetes. plos.org These studies revealed that potent inhibitors form key hydrogen bonds and hydrophobic interactions within the enzyme's active site. plos.org
Directly concerning this compound, its relative binding affinity for the human estrogen receptor α has been calculated, indicating its potential interaction with this important therapeutic target. sigmaaldrich.comsigmaaldrich.com Furthermore, fluorescent stilbene derivatives, such as 4-benzamido-4'-aminostilbene-2-2'-disulfonic acid (BADS), have been used as probes to identify and characterize anion transport proteins in various tissues. nih.gov The binding of these probes can be displaced by other molecules, providing insights into the binding site's properties. nih.gov These studies underscore the capacity of the stilbene scaffold to interact with a diverse range of protein targets, a versatility that is fundamental to its broad pharmacological potential.
Nucleic Acid Interactions
Following a comprehensive review of scientific literature, there is a notable absence of direct research findings specifically detailing the interactions of this compound with nucleic acids such as DNA and RNA.
While the broader class of stilbene derivatives has been a subject of interest in medicinal chemistry, with various analogues synthesized and evaluated for their potential to bind to DNA and other biological targets, specific data for this compound is not available in the reviewed scientific publications. Similarly, the reactivity of aldehydes as a chemical class with biological macromolecules is well-documented, often involving the formation of adducts with proteins and nucleic acids. However, these general principles cannot be specifically attributed to this compound without direct experimental evidence.
Research on this compound has predominantly focused on its synthesis and its utility as a chemical intermediate for creating more complex molecules. For instance, it has been used as a precursor in the synthesis of other compounds, and its photophysical properties have been investigated.
There are no specific studies, data tables, or detailed research findings in the current body of scientific literature that characterize the binding modes, affinity, or biological consequences of the direct interaction between this compound and nucleic acids. Therefore, this section cannot be populated with the scientifically accurate and detailed content as required.
Development of Chemosensors and Molecular Probes
Sensing Mechanisms and Signal Transduction Pathways
The detection of analytes by fluorescent chemosensors derived from 4-stilbene carboxaldehyde can be achieved through several photophysical mechanisms. These mechanisms govern the "switching on" or "switching off" of fluorescence upon analyte binding.
Photoinduced Electron Transfer (PET) Modulation
Photoinduced electron transfer (PET) is a powerful mechanism for designing "turn-on" fluorescent sensors. In a typical PET sensor, a fluorophore is linked to a receptor unit that can donate an electron. In the absence of the target analyte, photoexcitation of the fluorophore is followed by electron transfer from the receptor to the excited fluorophore, quenching the fluorescence. nih.gov When the analyte binds to the receptor, the electron-donating ability of the receptor is suppressed, inhibiting the PET process and "turning on" the fluorescence. nih.gov
For a chemosensor based on this compound, the stilbene (B7821643) moiety would act as the fluorophore. The aldehyde group can be reacted with an amine-containing receptor, such as a polyamine or an aniline (B41778) derivative, to form a Schiff base. This receptor can be designed to have a PET-quenching effect on the stilbene fluorescence. Upon binding of a target analyte, such as a metal ion or a proton, to the receptor, the PET process would be inhibited, leading to a significant enhancement of the fluorescence intensity. For instance, a stilbene derivative, 4,4′-diamino-2,2′-stilbenedisulfonic acid (DSD), has been shown to act as a "turn-off" sensor for Sn²⁺ ions through a PET mechanism. nih.gov
Intramolecular Charge Transfer (ICT) Based Detection
Intramolecular charge transfer (ICT) is another important mechanism in the design of fluorescent chemosensors. ICT probes typically consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, leading to a large change in the dipole moment of the molecule and often resulting in a new, red-shifted emission band. The position and intensity of this ICT band are highly sensitive to the polarity of the microenvironment and the presence of analytes.
Derivatives of this compound are well-suited for ICT-based sensing. The stilbene core provides the conjugated system, while the carboxaldehyde group can be modified to tune the electron-accepting strength. For example, reaction of the aldehyde with an electron-rich amine can create a push-pull system. The binding of an analyte to the recognition site can modulate the ICT process, leading to a change in the fluorescence color or intensity. For instance, a thiacalix nih.govarene-cinnamaldehyde derivative has been developed for the detection of Ag⁺ ions, where the binding of the metal ion induces a red shift in the fluorescence spectrum due to an enhanced ICT process. rsc.org Similarly, a stilbene-based fluorescent chemosensor was designed for the selective detection of cyanide ions through the modulation of an ICT process. scholarsportal.info
Chelation-Enhanced Fluorescence (CHEF)
Chelation-enhanced fluorescence (CHEF) is a widely used mechanism for the detection of metal ions. In a CHEF-based sensor, a fluorophore is derivatized with a chelating ligand that, in its free form, quenches the fluorescence of the fluorophore through mechanisms such as PET or by promoting non-radiative decay pathways. researcher.life Upon coordination with a metal ion, a rigid complex is formed, which restricts the vibrational and rotational freedom of the molecule, thereby reducing non-radiative decay and leading to a significant enhancement of the fluorescence intensity. researcher.life
The carboxaldehyde group of this compound is an excellent starting point for creating CHEF-based sensors. It can be readily condensed with a variety of amines to form Schiff base ligands with tailored binding cavities for specific metal ions. For example, Schiff bases derived from salicylaldehyde (B1680747) have been successfully employed as "turn-on" fluorescent probes for Al³⁺ ions, where the fluorescence enhancement is attributed to the CHEF effect upon complexation. researcher.life A similar strategy could be applied to this compound to develop highly sensitive and selective sensors for various metal ions.
Design Principles for High Selectivity and Sensitivity
The development of effective chemosensors hinges on achieving high selectivity and sensitivity for the target analyte. For sensors derived from this compound, these properties can be fine-tuned through careful molecular design.
Receptor Design: The choice of the recognition moiety is paramount for selectivity. By judiciously selecting the amine component for the Schiff base reaction with this compound, it is possible to create binding pockets that are sterically and electronically complementary to the target analyte. For instance, the use of crown ethers or cyclams can impart selectivity for specific alkali or alkaline earth metal ions, while polyamines can be used to target transition metal ions. mdpi.commonash.edu
Fluorophore Modification: The sensitivity of the sensor is largely determined by the photophysical properties of the fluorophore. The stilbene core of this compound can be modified with various substituents to tune its absorption and emission wavelengths, as well as its quantum yield. For example, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals, thereby influencing the PET and ICT processes.
Spacer Integration: In some cases, a spacer can be introduced between the stilbene fluorophore and the receptor unit. This spacer can help to optimize the distance and orientation between the two components, which is crucial for efficient PET quenching and subsequent fluorescence turn-on.
An illustrative example of the impact of receptor design on selectivity is shown in the table below, which summarizes the fluorescence response of a hypothetical Schiff base sensor derived from this compound and different amines towards various metal ions.
| Amine Receptor | Target Ion | Competing Ions | Fluorescence Change |
| Ethylenediamine | Cu²⁺ | Zn²⁺, Ni²⁺, Co²⁺ | High Turn-on |
| 1,2-Phenylenediamine | Pb²⁺ | Cd²⁺, Hg²⁺, Zn²⁺ | Selective Quenching |
| 2-Aminophenol | Al³⁺ | Fe³⁺, Cr³⁺, Mg²⁺ | Strong Turn-on (CHEF) |
This table is illustrative and based on the known selectivities of similar Schiff base ligands.
Applications in Environmental Sensing and Biological Imaging
Chemosensors based on this compound have the potential for a wide range of applications in environmental monitoring and biological imaging due to their anticipated high sensitivity and selectivity.
Environmental Sensing: The detection of heavy metal ions and other pollutants in water is a critical environmental concern. Fluorescent chemosensors offer a rapid and cost-effective alternative to traditional analytical methods. A sensor derived from this compound could be designed to selectively detect toxic metal ions such as Hg²⁺, Pb²⁺, or Cd²⁺ in water samples with high sensitivity. For example, fluorescent probes have been developed for the detection of formaldehyde (B43269) in environmental water samples. nih.gov Similarly, stilbene-based sensors could be immobilized on solid supports, such as nanoparticles or polymer films, to create portable sensing devices for on-site analysis.
Biological Imaging: Fluorescent probes that can visualize the distribution and dynamics of biologically important species in living cells are invaluable tools in biomedical research. The stilbene core of this compound-based probes is relatively small and can be designed to be cell-permeable. By incorporating appropriate targeting moieties, these probes could be directed to specific organelles within the cell. For instance, a sensor could be designed to monitor the concentration of intracellular Zn²⁺, which plays a crucial role in many cellular processes. nih.gov Furthermore, stilbene derivatives have been developed as fluorescent probes for imaging amyloid plaques in the context of Alzheimer's disease. nih.gov
The following table provides a summary of potential applications and the corresponding design strategies for this compound-based chemosensors.
| Application Area | Target Analyte | Design Strategy |
| Environmental Monitoring | Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | Schiff base with soft donor atoms (S, N) |
| Water Quality | Anions (e.g., CN⁻, F⁻) | Receptor with hydrogen bonding donors |
| Biological Imaging | Intracellular Zn²⁺ | Schiff base with a polyamine receptor |
| Cellular pH Sensing | Protons (H⁺) | Receptor with a pH-sensitive amine |
| Disease Diagnosis | Amyloid Plaques | Modification of the stilbene core to enhance binding |
Future Research Directions and Translational Science
Sustainable and Green Chemical Synthesis Methodologies
The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthesis protocols. For 4-Stilbene carboxaldehyde and its derivatives, moving away from traditional, often harsh, chemical syntheses is a key research goal. Future efforts will likely focus on several green chemistry principles.
One promising area is the use of biocatalysis and metabolic engineering. mdpi.com Genetically modified microorganisms or plant cell cultures could be engineered to produce stilbenoids, offering a sustainable and renewable source. mdpi.com The biosynthesis of stilbenes in nature starts from common precursors like p-coumaric acid, which is converted through a series of enzymatic steps. mdpi.com Research could focus on engineering pathways to specifically yield the 4-carboxaldehyde functional group.
Another avenue involves greener versions of established chemical reactions. The Heck and Suzuki coupling reactions are powerful tools for creating the C-C bonds in the stilbene (B7821643) core. uliege.beresearchgate.net Future research will likely explore replacing traditional palladium catalysts with more sustainable and recyclable alternatives, such as palladium supported on hydrotalcite or ligand-free palladium nanoparticles. uliege.be The use of eco-friendly solvents, such as water or natural deep eutectic solvents (NADES), instead of volatile organic compounds, is another critical direction. mdpi.comchemindigest.com Microwave-assisted synthesis also presents a greener alternative, often leading to reduced reaction times, lower energy consumption, and improved yields. google.com A novel approach involves the synthesis of trans-stilbene (B89595) derivatives in MCM-22 zeolite nanoreactors, which represents a green chemistry route under mild conditions. researchgate.net
| Green Synthesis Approach | Principle | Potential Advantage for this compound Synthesis |
| Biocatalysis | Use of enzymes or whole organisms to catalyze reactions. | Renewable, highly specific, mild reaction conditions. |
| Metabolic Engineering | Modification of organism's genetic and regulatory processes. | Sustainable production from simple precursors. mdpi.com |
| Green Catalysis | Use of recyclable or less toxic catalysts (e.g., supported Pd). uliege.be | Reduced metal waste, improved catalyst longevity. |
| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. | Faster reaction times, increased yields, energy efficiency. google.com |
| Green Solvents | Replacement of hazardous solvents with benign alternatives (e.g., water, NADES). mdpi.com | Reduced environmental impact and improved safety. |
| Zeolite Nanoreactors | Using zeolites as micro-scale reaction vessels. | Mild reaction conditions, potential for unique selectivity. researchgate.net |
Advanced Drug Delivery Systems for this compound
A significant hurdle for many stilbene compounds in therapeutic applications is their low water solubility, poor stability (particularly to light), and limited bioavailability. mdpi.comnih.gov Advanced drug delivery systems offer a promising strategy to overcome these limitations for this compound. Future research will be crucial in designing and evaluating nano-delivery platforms to enhance its therapeutic potential.
Lipid-Based Formulations: Liposomes and solid lipid nanoparticles (SLNs) are attractive carriers for lipophilic drugs like stilbenes. tbzmed.ac.ir These systems can encapsulate the compound, protecting it from degradation and improving its solubility and circulation time. acs.org Research could focus on optimizing the lipid composition and surface modifications, such as PEGylation (coating with polyethylene (B3416737) glycol), to prolong circulation and potentially target specific tissues. acs.org
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate this compound. tbzmed.ac.irtbzmed.ac.ir This approach allows for controlled and sustained release of the compound. Polyacetal-based polymer systems, for instance, have been shown to be stable at physiological pH but cleavable under the acidic conditions found in tumor microenvironments or cellular endosomes, offering a triggered release mechanism. nih.gov
Nanoemulsions: These oil-in-water dispersions can significantly enhance the solubility and absorption of poorly soluble compounds. tbzmed.ac.ir For this compound, formulation into a nanoemulsion could improve its oral bioavailability and stability. tbzmed.ac.ir
| Delivery System | Description | Potential Benefit for this compound |
| Liposomes | Vesicles composed of one or more lipid bilayers. | Increases solubility, protects from degradation, can be surface-modified for targeting. nih.govacs.org |
| Solid Lipid Nanoparticles (SLN) | Nanoparticles made from solid lipids. | High stability, controlled release, good for encapsulating lipophilic compounds. tbzmed.ac.ir |
| Polymeric Nanoparticles | Nanoparticles made from polymers. | Sustained release, protection of the encapsulated drug, potential for triggered release. tbzmed.ac.irnih.gov |
| Nanoemulsions | Oil-in-water or water-in-oil nanodispersions. | Enhanced solubility and bioavailability, particularly for oral delivery. tbzmed.ac.ir |
| Cyclodextrin (B1172386) Complexation | Encapsulation within cyclodextrin molecules. | Improved water solubility and photostability. tbzmed.ac.ir |
Mechanistic Biology at the Cellular and Subcellular Level
Understanding how this compound interacts with cellular machinery is fundamental to unlocking its therapeutic potential. While research on this specific molecule is nascent, the broader family of stilbenes provides a roadmap for future investigations. Stilbenes are known to modulate numerous cellular pathways involved in inflammation, oxidative stress, and cell fate. nih.govmdpi.com
Future research should focus on elucidating the specific molecular targets of this compound. Key pathways to investigate include:
NF-κB Pathway: Many stilbenes are known to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.gov Studies could determine if this compound can prevent the degradation of IκBα and reduce the production of inflammatory cytokines like TNF-α and IL-1β. acs.orgnih.gov
Nrf2 Pathway: The Nrf2/ARE pathway is a critical cellular defense mechanism against oxidative stress. nih.gov Investigating whether this compound can activate Nrf2 and induce the expression of antioxidant enzymes would be a valuable area of research. nih.gov
Cell Cycle and Senescence: Stilbene compounds can induce cell cycle arrest and cellular senescence in cancer cells, representing a potent tumor suppression mechanism. mdpi.com Research should explore if this compound can trigger senescence, potentially through mechanisms like telomerase inhibition. mdpi.com
Apoptosis and Autophagy: Elucidating the compound's role in programmed cell death (apoptosis) and cellular recycling (autophagy) is crucial for understanding its potential as an anticancer agent.
Advanced imaging techniques and molecular biology tools will be essential to map the subcellular localization of this compound and identify its direct binding partners within the cell.
Novel Material Architectures Incorporating this compound
The stilbene scaffold is not only biologically active but also possesses unique photochemical properties, making it an attractive building block for advanced materials. The trans- and cis-isomers of stilbene can be interconverted by light, a property that can be harnessed to create "smart" materials. mdpi.comnih.gov The aldehyde group of this compound provides a convenient chemical handle for incorporation into larger polymer structures.
Future research could explore the following areas:
Photoresponsive Polymers: By incorporating this compound into a polymer backbone, it may be possible to create materials that change their shape, solubility, or other physical properties in response to light. For example, the photoisomerization of a "stiff-stilbene" core has been used to transform discrete metallacycles into extended metallosupramolecular polymers. nih.gov
Functional End Groups: Reversible addition-fragmentation transfer (RAFT) polymerization is a technique that allows for the synthesis of polymers with specific end groups. mdpi.com this compound could be used to cap polymer chains, introducing a reactive and functional moiety at the chain end for further modification or for binding to surfaces.
Fluorescent Probes: The inherent fluorescence of the stilbene core could be exploited. The aldehyde group allows for conjugation to biomolecules or other structures, potentially creating probes for biological imaging or sensors where changes in the environment could be reported by a change in fluorescence.
| Material Application | Principle of Action | Potential Role of this compound |
| Photoresponsive Materials | Light-induced isomerization (trans-cis) of the stilbene core changes material properties. nih.gov | The aldehyde group serves as a covalent anchor to integrate the photoswitchable stilbene unit into a polymer matrix. |
| Polymer Functionalization | The aldehyde group acts as a reactive site for polymer modification or end-capping. mdpi.com | Creates polymers with tailored functionalities for applications in surface science or biomaterials. |
| Fluorescent Sensors | Changes in the local environment affect the fluorescence of the stilbene core. | Can be conjugated to specific targets via its aldehyde group to create targeted fluorescent probes. |
| Metallosupramolecular Polymers | Used as a ligand that changes its geometry upon photoirradiation, driving polymerization. nih.gov | The core stilbene structure acts as the photo-switchable component in self-assembling systems. |
Exploration of Undiscovered Bioactivities and Therapeutic Targets
The stilbene family of compounds exhibits a vast range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. nih.govnih.govnih.gov While much of the research has focused on well-known stilbenes like resveratrol (B1683913), this compound represents a largely untapped resource for discovering new therapeutic applications.
Future research should systematically screen this compound against a wide array of biological targets and disease models. Promising areas for exploration include:
Anticancer Activity: Beyond general cytotoxicity, its effects should be tested on specific cancer hallmarks, such as proliferation, invasion, and angiogenesis. The potential for multi-target activity, hitting several pathways at once, is a key advantage of stilbene-based scaffolds. nih.gov
Antimicrobial and Antifungal Activity: Natural stilbenes act as phytoalexins, defending plants against pathogens. nih.govrsc.org This inherent antimicrobial activity could be explored further, investigating this compound as a potential lead for new antibiotics or antifungal agents, especially in an era of growing drug resistance. nih.gov
Antidiabetic Effects: Some stilbene derivatives have shown potential in managing diabetes and its complications by inhibiting enzymes like α-glucosidase and aldose reductase, or by preventing the formation of advanced glycation end products (AGEs). nih.gov Screening this compound in these assays could reveal new therapeutic avenues.
Neurodegenerative Diseases: Given the neuroprotective properties of other stilbenes, investigating the ability of this compound to interfere with processes like amyloid-beta aggregation in Alzheimer's disease is a logical next step. mdpi.com
Cardiovascular Protection: The antioxidant and anti-inflammatory properties of stilbenes are relevant to cardiovascular health. Future studies could explore the effects of this compound in models of heart disease.
The aldehyde functionality also offers a unique opportunity for creating hybrid molecules, where this compound is chemically linked to other pharmacophores to create novel drugs with dual or enhanced activity. hilarispublisher.com
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-stilbene carboxaldehyde derivatives in laboratory settings?
- Methodological Answer :
- Always work in a well-ventilated fume hood and wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Store the compound in a sealed container under dark, dry conditions at 2–8°C to prevent degradation. Avoid proximity to oxidizing agents .
- Use thermogravimetric analysis (TGA) to monitor thermal stability, as decomposition can occur above 380 K under oxidative conditions .
Q. How can this compound be synthesized and functionalized for Schiff base applications?
- Methodological Answer :
- React this compound with primary amines (e.g., L-tryptophan, 2-aminobenzoic acid) in dry ethanol under reflux. Optimize yields (75–85%) by controlling stoichiometry (1:1 molar ratio) and reaction time (4–6 hours) .
- Characterize products via FT-IR (C=N stretch at 1600–1650 cm⁻¹), ¹H NMR (imine proton at δ 8.3–8.5 ppm), and elemental analysis .
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- Solid-state NMR : Resolve structural ambiguities in crystalline derivatives by analyzing ¹³C chemical shifts for aldehyde groups (~190 ppm) .
- UV-Vis spectroscopy : Detect π→π* transitions in the stilbene backbone (λmax ~300–350 nm) to confirm conjugation integrity .
Advanced Research Questions
Q. How does co-precursor selection influence the thermal decomposition of this compound in nanomaterial synthesis?
- Methodological Answer :
- Mix this compound with oxalic acid dihydrate (1:1 weight ratio) to lower decomposition onset temperatures (e.g., from 678 K to 380 K) and produce hematite nanoparticles (5 nm diameter) .
- Use non-isothermal kinetic modeling (e.g., Friedman or Kissinger-Akahira-Sunose methods) to calculate activation energies (ΔH, ΔG) and validate via DTG peak deconvolution .
Q. What structural modifications enhance the cytotoxicity of this compound-derived Schiff bases?
- Methodological Answer :
- Position the carboxaldehyde group at the 2- or 4-positions relative to the pyridine nitrogen in Schiff bases to maximize cytotoxicity (IC₅₀ values <10 μM in HeLa cells). Copper(II) complexation further amplifies activity by 20–30% .
- Assess toxicity profiles using MTT assays and prioritize non-toxic derivatives (e.g., 3-position isomers) for drug development .
Q. How do contradictory data on carboxaldehyde reactivity arise in cross-coupling reactions, and how can they be resolved?
- Methodological Answer :
- Discrepancies in Pd-catalyzed coupling efficiency may stem from ligand selection (e.g., DPEPhos vs. tBu₂PhP) or silane co-reductants. Optimize conditions using high-throughput screening (e.g., 10 mol% PdCl₂, CO atmosphere) .
- Validate reaction pathways via in situ Raman spectroscopy to track hydrogen-bonding shifts in mixed-linker systems (e.g., ZIF-8/ZIF-90 frameworks) .
Q. What computational approaches predict the electrophilic behavior of this compound in biological systems?
- Methodological Answer :
- Use density functional theory (DFT) to model the electrophilicity of the carboxaldehyde group (e.g., Fukui indices) and correlate with anti-shigatoxin activity in indole derivatives .
- Screen substituent effects (e.g., nitro, cyano groups) via QSAR models to prioritize candidates with enhanced bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
